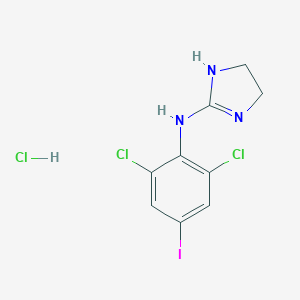
p-Iodoclonidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of p-Iodoclonidine hydrochloride involves several key steps starting from p-aminoclonidine hydrochloride. This precursor is transformed into m-dibromo-p-iodoclonidine, which is then used to prepare the final compound through a process involving selective catalytic dehalogenation with tritium (Filer & Ahern, 2001). This method highlights the complexity and the specific conditions required for the synthesis of high-specific-activity labeled compounds.
Molecular Structure Analysis
The molecular structure of p-Iodoclonidine hydrochloride is characterized by the presence of an iodine atom, which plays a crucial role in its biological activity and interaction with alpha 2-adrenergic receptors. The incorporation of iodine into the molecule allows for the creation of radiolabeled versions of the compound, such as p-[125I]iodoclonidine, facilitating studies on receptor binding and distribution in the brain (Baron & Siegel, 1990).
Chemical Reactions and Properties
p-Iodoclonidine hydrochloride participates in various chemical reactions that are essential for its interaction with biological targets. The compound's iodine moiety allows it to serve as a radioligand, enabling the study of receptor dynamics and signaling pathways in neurological research. Its efficacy in attenuating cAMP accumulation in cell culture models highlights its role as an agonist at neuronal alpha 2-adrenergic receptors, providing insight into its mechanism of action (Baron & Siegel, 1990).
Applications De Recherche Scientifique
Radioligand for Central Alpha 2-Adrenergic Receptors : p-[125I]iodoclonidine has shown promise as a radioligand for studying central alpha 2-adrenergic receptors, with slower dissociation observed in rat brain (Baron & Siegel, 1990).
Imaging Techniques : Iodinated clonidine derivatives, including p-Iodoclonidine, are useful in identifying and analyzing 2-adrenergic receptor sites in imaging techniques like positron emission tomography and computer-assisted tomography (Counsell, Dort, & Neubig, 1990).
Protein Structure Determination : Selective incorporation of p-iodo-L-phenylalanine into proteins can facilitate structure determination through single-wavelength anomalous dispersion experiments (Xie et al., 2004).
Therapeutic Applications : Apraclonidine hydrochloride, a related compound, effectively reduces intraocular pressure and protein content in the iris post-YAG laser irradiation, showing potential in glaucoma therapy (Sugiyama, Kitazawa, & Kawai, 1990). Additionally, it may serve as an alternative in long-term glaucoma therapy for individuals not responding adequately to nonselective -blockers (Robin, 1995).
Neurological Research : Studies indicate that agonist binding to alpha 2-adrenoceptors is altered in the locus coeruleus of suicide victims, linking changes in these receptors to suicide (Ordway et al., 1994; Ordway et al., 2003).
Pharmaceutical Analysis : Two spectrophotometric methods have been developed for clonidine hydrochloride determination, showing high recovery and accuracy in pharmaceutical preparations (Corciovă, 2016).
Allergic Reactions : Apraclonidine hydrochloride may cause allergic contact dermatitis in certain patients (Armisen et al., 1998).
Antihypertensive Agent : Clonidine hydrochloride has been evaluated as an effective long-term antihypertensive agent, especially in cases of moderately severe hypertension (Kosman, 1975).
Propriétés
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGXOSKNHMYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910676 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
p-Iodoclonidine hydrochloride | |
CAS RN |
108294-53-7 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Iodoclonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



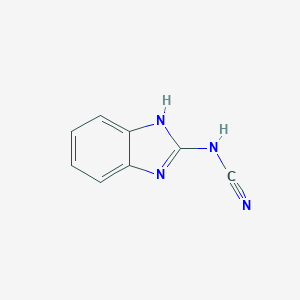
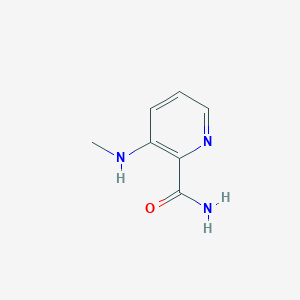
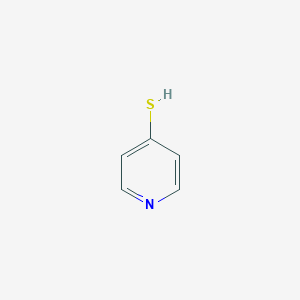

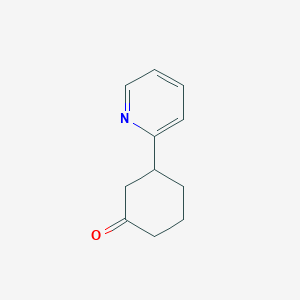
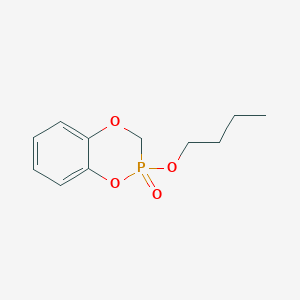
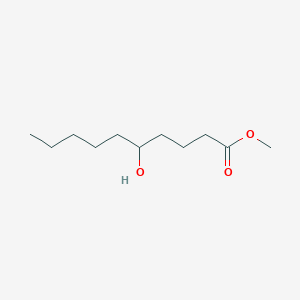
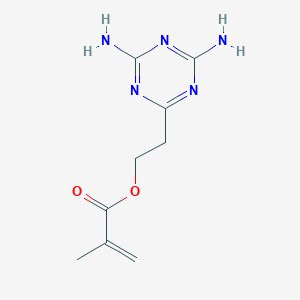

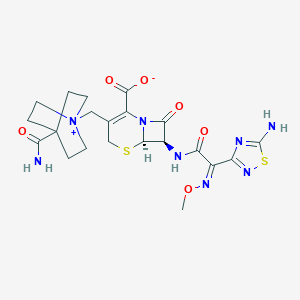
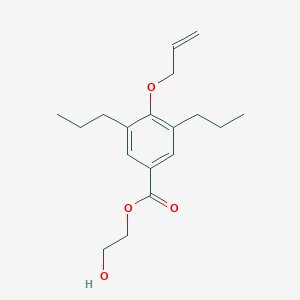
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
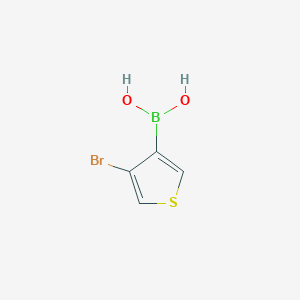
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)